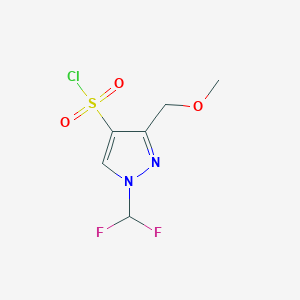

![molecular formula C15H17N5O4 B2915024 Ethyl 3-[2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinyl]-3-oxopropanoate CAS No. 2319839-46-6](/img/structure/B2915024.png)

Ethyl 3-[2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinyl]-3-oxopropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

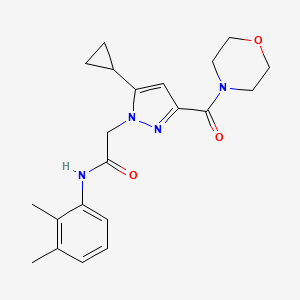

The synthesis of this compound involves several steps. One common approach is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. Subsequently, the O-acylamidoxime undergoes cyclocondensation to form the 1,2,4-oxadiazole ring. The reaction typically occurs at room temperature in the presence of TBAF/THF .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Studies have demonstrated methodologies for synthesizing oxadiazoles, pyrazoles, and pyridines, which are significant in creating compounds with potential insecticidal, antibacterial, and anticancer activities. For instance, the development of an expedient route for pyrazole synthesis, showcasing a simple hydrazinolysis process, suggests a potential pathway for synthesizing related compounds with agricultural applications (Yeming Ju, 2014). Similarly, the one-pot syntheses of polyfunctional pyrazolyl substituted and pyrazolofused pyridines highlight a method for creating complex molecules in a single reaction step, hinting at the versatility of related compounds in chemical synthesis (F. Latif, E. A. E. Rady, & Dietrich Döupp, 2003).

Biological Activities and Applications

The exploration of heterocyclic compounds extends into their biological activities, where derivatives of similar structures have shown promising anticancer, antibacterial, and antiviral properties. For example, compounds synthesized from ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an intermediate for pesticides, illustrate the compound's importance in developing new agrochemicals (Yeming Ju, 2014). Additionally, the synthesis and biological evaluation of novel heterocyclic compounds containing a sulfonamido moiety, suitable as antibacterial agents, underscore the potential of similar structures in medicinal chemistry (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Advanced Synthesis Techniques

Innovative synthesis techniques, such as the use of octadecyl amine in creating nitrogen heterocycles, demonstrate the evolving methodologies in synthesizing complex molecules. These techniques offer insights into the production of amphiphilic materials with enhanced solubility, biodegradability, and reduced toxicity, contributing to environmentally friendly and human-safe applications (R. El-Sayed & Saleh A. Ahmed, 2016).

Wirkmechanismus

Target of Action

The primary targets of the compound “ethyl 2-{N’-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate” are currently unknown. The compound contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Mode of Action

Compounds containing a 1,2,4-oxadiazole ring have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

Biochemical Pathways

Given the presence of the 1,2,4-oxadiazole ring, it is possible that it may interact with various biochemical pathways depending on its specific targets .

Result of Action

Compounds with a 1,2,4-oxadiazole ring have been associated with various therapeutic effects, including cancer therapy, treatment of age-related diseases, antimicrobials, and more .

Eigenschaften

IUPAC Name |

ethyl 3-[2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinyl]-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O4/c1-2-23-12(22)8-11(21)18-19-14-10(4-3-7-16-14)15-17-13(20-24-15)9-5-6-9/h3-4,7,9H,2,5-6,8H2,1H3,(H,16,19)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZDNTRVDDUHKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NNC1=C(C=CC=N1)C2=NC(=NO2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocycloheptyl)-2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2914946.png)

![N-(4-chlorobenzyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2914947.png)

![(4Z)-12-[(2-chlorophenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2914948.png)

![N-(2,3-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide](/img/structure/B2914950.png)

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2914956.png)

![2,6-dichloro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2914958.png)